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Compound of Interest

Compound Name: D-Alanyl-O-benzyl-L-serine

Cat. No.: B15403236

A note on the requested compound: Publicly available spectroscopic data for the dipeptide D-
Alanyl-O-benzyl-L-serine is limited. This technical guide therefore focuses on the closely
related and synthetically important precursor, O-benzyl-L-serine. The data and protocols
provided herein serve as a foundational reference for researchers working with benzyl-
protected serine derivatives in peptide synthesis and drug development.

This document provides a comprehensive summary of the spectroscopic characteristics of O-
benzyl-L-serine, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy
data. Detailed experimental protocols for the synthesis of this compound and the acquisition of
its spectroscopic data are also presented.

Spectroscopic Data for O-benzyl-(DL)-serine

The following tables summarize the key spectroscopic data for O-benzyl-(DL)-serine. The
spectral data for the pure L-enantiomer is expected to be identical.

Table 1: *H NMR Spectroscopic Data for O-benzyl-(DL)-
serine
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Chemical Shift (ppm) Multiplicity Assighment

7.47 Singlet Aromatic Protons (Ar-H)
7.46 Singlet Aromatic Protons (Ar-H)
7.44 Singlet Aromatic Protons (Ar-H)
4.628 Singlet Benzyl CHz (Ar-CHz)
3.93 Singlet o-CH and B-CH:

Solvent: D20, Spectrometer Frequency: 400 MHz[1]

Table 2: 3C NMR Spectroscopic Data for O-benzyl-(DL)-

serine

Chemical Shift (ppm)

Assignment

172.43 Carboxyl Carbon (C=0)
138.12 Aromatic C (quaternary)
129.57 Aromatic CH

129.08 Aromatic CH

73.86 Benzyl CHz (Ar-CHz)

68.81 B-Carbon (Serine side chain)
55.62 a-Carbon (Serine)

Solvent: D20[1]

Table 3: Infrared (IR) Spectroscopy Data for O-benzyl-

(DL)-serine
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Wavenumber (cm~?) Assignment

~3400 O-H stretch (Carboxylic Acid)
~3000 N-H stretch (Amine)

~2900 C-H stretch (Aliphatic)

~1700 C=0 stretch (Carboxylic Acid)
~1600 N-H bend (Amine)

~1100 C-O stretch (Ether)

Sample Preparation: KBr disc[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of O-benzyl-L-serine and the
acquisition of its spectroscopic data.

Synthesis of O-benzyl-L-serine

This protocol describes a common method for the synthesis of O-benzyl-L-serine, which
involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent
deprotection of the amino group.[2][3][4]

e N-protection of L-serine:

[e]

Dissolve L-serine in a 1M NaOH aqueous solution and 1,4-dioxane.[3]

o

Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).[3]

[¢]

Allow the mixture to warm to room temperature and stir for 24 hours.[3]

[¢]

Work up the reaction mixture by removing the 1,4-dioxane, washing with ether, acidifying
the aqueous layer, and extracting the product (N-Boc-L-serine) with ethyl acetate.[3]

e O-benzylation of N-Boc-L-serine:
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o Dissolve the N-Boc-L-serine in anhydrous DMF.

o Cool the solution to 0°C under an inert atmosphere (e.g., argon).

o Add sodium hydride (NaH) portion-wise, followed by the addition of benzyl bromide.
o Stir the reaction mixture at room temperature until completion (monitored by TLC).

o Quench the reaction with water and extract the product (N-Boc-O-benzyl-L-serine) with an
organic solvent.

o N-deprotection to yield O-benzyl-L-serine:

[¢]

Dissolve the N-Boc-O-benzyl-L-serine in dichloromethane (DCM).[2][3]

[e]

Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for approximately 2
hours.[2][3]

[e]

Remove the solvents under reduced pressure.[3]

o

Purify the resulting residue by decantation with diethyl ether to yield O-benzyl-L-serine as
a white solid.[3]

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
1H and 3C NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated
solvent (e.g., D20, CDCIs, DMSO-ds). Transfer the solution to an NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of 13C,
a larger number of scans and a longer acquisition time are typically required compared to *H
NMR.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to a
standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy:
o Sample Preparation (KBr Pellet):

o Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an
agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The final spectrum is the ratio of the sample spectrum to the background spectrum,
typically displayed as percent transmittance or absorbance versus wavenumber (cm™1).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent
spectroscopic characterization of O-benzyl-L-serine.
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Caption: Synthesis and Spectroscopic Analysis Workflow for O-benzyl-L-serine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15403236#spectroscopic-data-for-d-alanyl-o-benzyl-
[-serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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